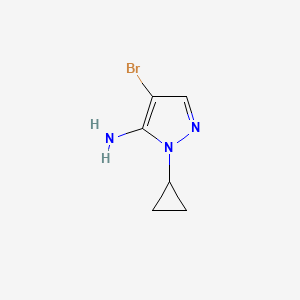

4-bromo-1-cyclopropyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

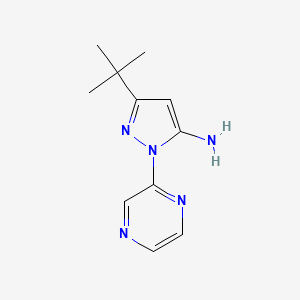

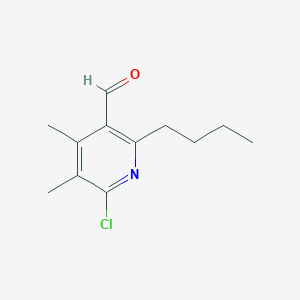

“4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H8BrN3. It is a yellow solid with a molecular weight of 161.99 . It is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine”, often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A specific synthetic protocol was noted for its utilization of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .Molecular Structure Analysis

The molecular structure of “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” was analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine”, are known to undergo a broad range of organic reactions . 5-Aminopyrazoles, which are polyfunctional compounds, possess three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2, and these positions have been used to construct various fused heterocyclic rings .Physical And Chemical Properties Analysis

“4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” is a yellow solid . It has a molecular weight of 161.99 and is stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

4-Bromopyrazole serves as a valuable building block in the synthesis of biologically active compounds. Researchers have explored its potential in designing pharmaceutical agents due to its structural versatility. Notably, heterocyclic compounds like pyrazoles play a crucial role in drug development .

1,4’-Bipyrazole Synthesis

This compound can be used as a starting material for the synthesis of 1,4’-bipyrazoles. These bipyrazole derivatives find applications in coordination chemistry and materials science .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 4-bromopyrazole, have demonstrated potent antileishmanial and antimalarial effects. Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their pharmacological properties .

Fluorescent Pyrazolo[1,5-a]pyrimidines

By condensing 4-bromopyrazole with α, β-unsaturated compounds, fluorescent pyrazolo[1,5-a]pyrimidines can be obtained. These compounds have potential applications in fluorescence-based assays and imaging .

Solid Hexacoordinate Complexes

4-Bromopyrazole reacts with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes. These complexes may find use in materials science and catalysis .

Functional Materials and Beyond

Given the prevalence of nitrogen-containing heterocycles in functional materials, 4-bromopyrazole’s unique structure contributes to its relevance in this field. Researchers continue to explore its applications in polymers, dyes, and other functional materials .

Wirkmechanismus

While the specific mechanism of action for “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” is not mentioned in the retrieved sources, pyrazole derivatives are known to exhibit a wide range of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Safety and Hazards

Zukünftige Richtungen

The future directions for “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” and similar compounds involve further exploration of their biological and medicinal properties . The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world .

Eigenschaften

IUPAC Name |

4-bromo-2-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFLTXMBZLLYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.